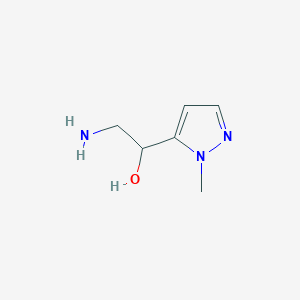![molecular formula C13H11N3O4S B2953789 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide CAS No. 179044-08-7](/img/structure/B2953789.png)
4-[(2-Nitrobenzylidene)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2-Nitrobenzylidene)amino]benzenesulfonamide” is a chemical compound with the molecular formula C13H11N3O4S . It has an average mass of 305.309 Da and a monoisotopic mass of 305.047028 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources retrieved. The compound has a molecular formula of C13H11N3O4S and an average mass of 305.309 Da .Wissenschaftliche Forschungsanwendungen
Applications in Chemical Space Exploration
- Benzenesulfonamides, including variants like 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide, have been used as key intermediates in solid-phase synthesis. They facilitate the construction of diverse chemical structures and have applications in creating novel chemical entities for various uses, showcasing their versatility in chemical space exploration (Fülöpová & Soural, 2015).
Photophysicochemical Applications
- Certain derivatives of this compound have been synthesized and characterized for their photophysicochemical properties. These properties are particularly relevant in photodynamic therapy, a field where the interaction of light with chemical agents is harnessed for therapeutic purposes. The compounds' solubility, fluorescence, and singlet oxygen production capabilities make them potential candidates for use in treatments like cancer phototherapy (Öncül, Öztürk & Pişkin, 2021; Öncül, Öztürk & Pişkin, 2022).
Structural and Spectroscopic Analysis
- Detailed structural and spectroscopic analyses are fundamental for understanding the properties of this compound derivatives. Studies incorporating techniques like FT-IR, NMR, UV–Vis, and X-ray single crystal techniques provide comprehensive insights into the molecular structure, aiding in the development and application of these compounds in various scientific fields (Ceylan et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a common feature of tumor cells .
Mode of Action
This compound acts by inhibiting the activity of CA IX . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation . The compound’s interaction with CA IX results in significant changes in the tumor cells’ metabolic pathways .
Biochemical Pathways
The inhibition of CA IX by this compound affects the biochemical pathway of anaerobic glycolysis . This disruption leads to a decrease in tumor cell proliferation and potentially induces apoptosis .
Pharmacokinetics
The compound’s cellular uptake was studied using an hplc method on mda-mb-231 cell lines . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.
Result of Action
The inhibition of CA IX by this compound leads to a decrease in tumor cell proliferation . In addition, the compound was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by hypoxia and a shift in metabolic pathways, can affect the compound’s efficacy . .
Biochemische Analyse
Biochemical Properties
4-[(2-Nitrobenzylidene)amino]benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), a key enzyme involved in many biochemical reactions . The compound acts as an inhibitor of CA IX, which is overexpressed in many solid tumors . This interaction is significant as selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Cellular Effects
The compound has shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It has a high selectivity against breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with CA IX, resulting in the inhibition of the enzyme . This leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .
Eigenschaften
IUPAC Name |
4-[(2-nitrophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c14-21(19,20)12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H,(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUENOJOAYVXVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
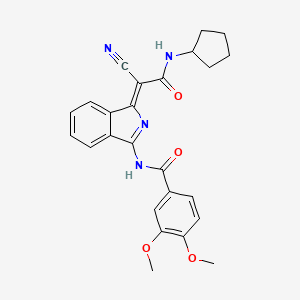
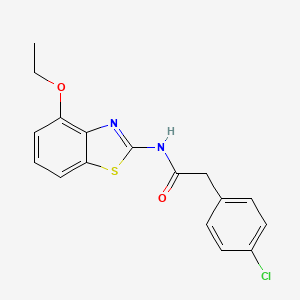
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2953709.png)
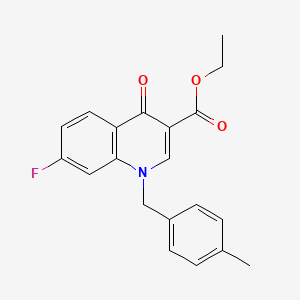
![4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2953712.png)
![3-(4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(thiophen-2-yl)pyridazine](/img/structure/B2953713.png)
![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)
![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2953715.png)
![2-cyclopentyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2953718.png)
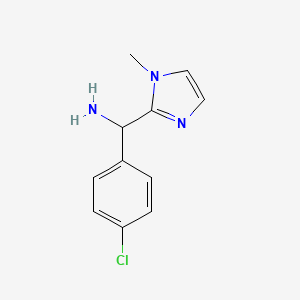
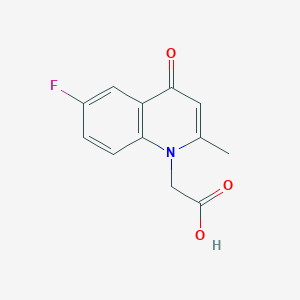

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2953726.png)
